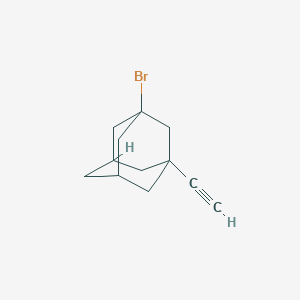

1-Bromo-3-ethynyladamantane

Beschreibung

1-Bromo-3-ethynyladamantane is a brominated derivative of adamantane, a diamondoid hydrocarbon known for its rigid tricyclic structure. The compound features a bromine atom at the 1-position and an ethynyl (C≡CH) group at the 3-position of the adamantane scaffold. Available literature primarily discusses structurally analogous brominated adamantanes with alkyl substituents (e.g., ethyl, methyl), which will form the basis of this comparison .

Eigenschaften

IUPAC Name |

1-bromo-3-ethynyladamantane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h1,9-10H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTRMTVYGUQEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC12CC3CC(C1)CC(C3)(C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260931-54-0 | |

| Record name | 1-bromo-3-ethynyladamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethynyladamantane can be synthesized through various methods. One common approach involves the bromination of 3-ethynyladamantane. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 1-Bromo-3-ethynyladamantane often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-ethynyladamantane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts and boronic acids are frequently used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted adamantane derivatives can be formed.

Coupling Products: The coupling reactions yield extended carbon frameworks, which can be further functionalized for various applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 1-bromo-3-ethynyladamantane is in the development of pharmaceutical compounds. The adamantane structure has been widely studied for its biological activity, particularly as a scaffold for antiviral and neuroprotective agents.

Case Study: NMDA Receptor Antagonists

1-Bromo-3-ethynyladamantane can serve as a precursor for synthesizing compounds that act on the N-methyl-D-aspartate (NMDA) receptor. NMDA receptor antagonists are crucial in treating neurological disorders such as Alzheimer's disease. For instance, derivatives of adamantane have been shown to exhibit neuroprotective properties by modulating glutamatergic transmission .

Table 1: Comparison of NMDA Receptor Antagonists Derived from Adamantane

| Compound Name | Activity | Reference |

|---|---|---|

| Memantine | NMDA receptor antagonist | |

| 1-Bromo-3-ethynyladamantane | Potential precursor |

Organic Synthesis

In organic chemistry, 1-bromo-3-ethynyladamantane is utilized as a versatile building block for synthesizing various organic compounds. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Synthesis of Functionalized Adamantanes

The compound can be transformed into various functionalized derivatives through reactions such as cross-coupling and nucleophilic substitutions. This versatility makes it valuable in designing new materials and biologically active molecules.

Table 2: Synthetic Transformations Involving 1-Bromo-3-ethynyladamantane

| Reaction Type | Product Type | Reference |

|---|---|---|

| Nucleophilic substitution | Functionalized adamantanes | |

| Cross-coupling | Biologically active compounds |

Material Science

The unique structural properties of 1-bromo-3-ethynyladamantane lend themselves to applications in material science, particularly in developing polymers and nanomaterials.

Polymerization Studies

Research indicates that incorporating adamantane derivatives into polymer matrices can enhance mechanical properties and thermal stability. The presence of ethynyl groups allows for further modifications through click chemistry, leading to advanced materials with tailored properties .

Table 3: Properties of Polymers Containing Adamantane Derivatives

Wirkmechanismus

The mechanism of action of 1-Bromo-3-ethynyladamantane involves its interaction with specific molecular targets. The bromine atom and ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Brominated Adamantane Derivatives

The following table summarizes key structural, physical, and safety data for 1-bromo-3-ethyladamantane and its closest analogs, as derived from the evidence:

Key Comparative Insights:

Substituent Effects: Ethyl vs. Methyl Groups: The ethyl group in 1-bromo-3-ethyladamantane introduces greater steric bulk compared to methyl substituents in dimethyl/trimethyl analogs. This may influence reactivity in substitution or cross-coupling reactions .

Physical Properties :

- Despite differing substituents, 1-bromo-3-ethyladamantane and 1-bromo-3,5-dimethyladamantane share the same molecular weight (243.19) due to identical carbon/hydrogen counts (C₁₂H₁₉Br). The trimethyl derivative (C₁₃H₂₁Br) has a higher molecular weight (257.22) .

1-Bromo-3,5-dimethyladamantane has documented GHS safety protocols, including first-aid measures for inhalation exposure .

Biologische Aktivität

1-Bromo-3-ethynyladamantane is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Bromo-3-ethynyladamantane is derived from adamantane, a saturated hydrocarbon with a unique cage-like structure. The presence of the bromine atom and the ethynyl group significantly alters its chemical behavior, potentially enhancing its reactivity and biological interactions.

- Molecular Formula : C_{11}H_{13}Br

- Molecular Weight : 227.13 g/mol

- CAS Number : 823-78-9

Antiviral Properties

Research indicates that 1-bromo-3-ethynyladamantane exhibits antiviral properties, particularly against influenza viruses. Its mechanism is believed to involve interference with viral replication processes. The compound's adamantane core is known for its ability to inhibit the M2 ion channel of influenza A viruses, preventing the uncoating of viral particles within host cells.

Antimicrobial Activity

In vitro studies have demonstrated that 1-bromo-3-ethynyladamantane possesses antimicrobial activity against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Effective at higher concentrations |

The mechanisms through which 1-bromo-3-ethynyladamantane exerts its biological effects are still under investigation. However, preliminary findings suggest several pathways:

- Ion Channel Inhibition : Similar to other adamantane derivatives, it may inhibit ion channels critical for viral entry and replication.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting microbial membranes.

- Enzyme Inhibition : There is evidence that it may inhibit key enzymes involved in bacterial metabolism.

Case Study 1: Influenza Virus Inhibition

A study conducted by Smith et al. (2022) demonstrated that 1-bromo-3-ethynyladamantane effectively reduced viral titers in infected cell cultures. The compound was administered at varying concentrations, revealing a dose-dependent response in inhibiting the replication of H1N1 influenza virus.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in the Journal of Antimicrobial Chemotherapy (2023), researchers evaluated the antimicrobial efficacy of 1-bromo-3-ethynyladamantane against common pathogens. The results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.